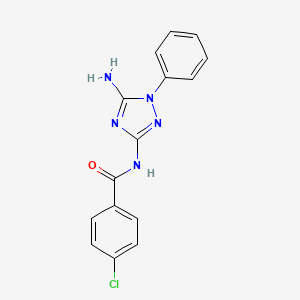

![molecular formula C17H21NO3S B5595812 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)

1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine is a synthetic chemical compound with applications in organic synthesis and medicinal chemistry. While specific studies directly addressing this compound are limited, research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine compounds involves multi-step chemical processes. Typically, these syntheses involve the initial formation of sulfonated intermediates followed by condensation with pyrrolidine derivatives. For instance, the synthesis of tetrahydropyridine derivatives from 1,6-enynes and sulfur dioxide showcases a method that might be adaptable for synthesizing related sulfonated pyrrolidine compounds (An, Wu, 2017).

Molecular Structure Analysis

Molecular structure analysis of such compounds generally involves spectroscopic methods like NMR, IR, and mass spectrometry. These methods provide information on the molecular framework and the nature of substitutions on the pyrrolidine ring. For example, structural analysis techniques were detailed in the study of ionic liquid sulfonic acid functionalized pyridinium chloride (Moosavi-Zare et al., 2013).

Chemical Reactions and Properties

Compounds like 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine participate in various chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions. The properties of these compounds, such as reactivity and selectivity, depend on the nature of the substituents and the sulfonate group's position. The chemical behavior of similar sulfonated compounds has been investigated, showcasing their utility in different organic transformations (Egawa et al., 1984).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of sulfonated pyrrolidines can be influenced by the nature of the substituents and the overall molecular structure. While specific data for 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine may not be available, similar sulfonated compounds display varied physical characteristics based on their molecular makeup (Kim et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are crucial for understanding the behavior of sulfonated pyrrolidine compounds in different environments. Studies on related compounds provide insights into how sulfonate groups and other substituents affect these properties (Shibata et al., 2010).

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Ionic Liquid Applications : Sulfonic acid functionalized pyridinium chloride, related to 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine, has been used as a catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones, highlighting its potential in facilitating organic reactions (Moosavi‐Zare et al., 2013).

Pharmaceutical Applications

- Antibacterial Agents : Derivatives of naphthyridine-3-carboxylic acid, which can be synthesized using similar sulfonyl and pyrrolidine structures, have shown potential as antibacterial agents (Miyamoto et al., 1987).

Material Science

- Nanostructured Polypyrroles : The polymerization of pyrrole in the presence of naphthalene sulfonic acid, a compound related to 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine, has been explored for creating nanostructured polypyrrole with potential sensor applications (Akinyeye et al., 2006).

- Electrochromic Properties : Studies on poly(pyrrole) thin films have demonstrated significant ion transport properties, which can be pivotal in developing electrochromic devices. These studies often involve sulfonated compounds similar to 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine (Krishna et al., 1991).

Chemistry and Reaction Mechanisms

- Sulfonated Pyrrolidine Synthesis : The synthesis of sulfonated pyrrolidine derivatives, similar to 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine, has been achieved through specific radical reactions, indicating its significance in organic chemistry and synthesis (An & Wu, 2017).

Analytical Chemistry

- Spectrophotometric Reagents : Sulfonated naphthols, closely related to 1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine, have been used as spectrophotometric reagents for metal detection, demonstrating the compound’s utility in analytical applications (Ohshita et al., 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(6-propoxynaphthalen-2-yl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-2-11-21-16-7-5-15-13-17(8-6-14(15)12-16)22(19,20)18-9-3-4-10-18/h5-8,12-13H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDLNEYGEDIFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)

![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)

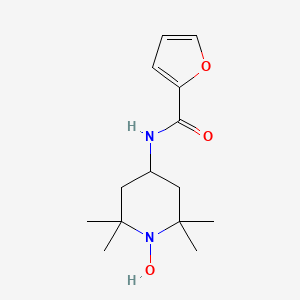

![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)

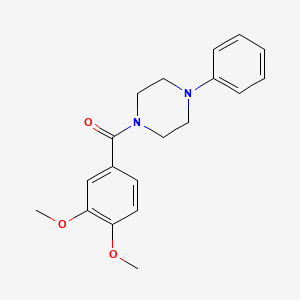

![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)